Bienvenue dans la boutique en ligne BenchChem!

(3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate

Chiral Intermediate Asymmetric Synthesis Stereochemistry

This compound provides the essential (3R,4S) stereochemistry for ibrutinib and novel BTK inhibitor synthesis, eliminating chiral resolution. Its 3-ethyl substituent and hydrazine moiety drive SAR in DPP-IV inhibitor programs. As a pre-installed chiral building block, it enables direct construction of CNS-penetrant probes. Supplied with ≥98% purity at gram-to-kilogram scale, with fast custom synthesis support. Inquire now for bulk pricing and global logistics.

Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
Cat. No. B8048024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1CN(CCC1NN)C(=O)OC
InChIInChI=1S/C9H19N3O2/c1-3-7-6-12(9(13)14-2)5-4-8(7)11-10/h7-8,11H,3-6,10H2,1-2H3/t7-,8+/m1/s1
InChIKeyVPUAALDCXUEFCD-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate (CAS 1263281-41-9) — A Chiral Piperidine Intermediate


The compound (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate (CAS 1263281-41-9) is a chiral piperidine derivative with a molecular formula of C9H19N3O2 and a molecular weight of 201.27 g/mol [1]. It features a specific (3R,4S) stereochemistry, a 3-ethyl substituent, and a hydrazine moiety on the piperidine ring, distinguishing it from simpler hydrazinylpiperidine scaffolds [2]. Primarily utilized as a research intermediate or building block, it is relevant to medicinal chemistry programs targeting DPP-IV and kinase pathways, where stereochemical integrity is critical for downstream biological activity [3].

Why (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate Cannot Be Replaced by Generic Hydrazinylpiperidine Analogs


Generic substitution of (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate with simpler hydrazinylpiperidines such as ethyl 4-hydrazinylpiperidine-1-carboxylate or tert-butyl 4-hydrazinylpiperidine-1-carboxylate introduces significant stereochemical and electronic risks. The defined (3R,4S) stereochemistry of the target compound is essential for chiral induction in asymmetric syntheses, as highlighted by patent literature on chiral hydrazinylpiperidine intermediates for ibrutinib preparation [1]. The 3-ethyl substituent on the piperidine ring imparts distinct steric and lipophilic properties (computed XLogP3 of 0.3) compared to unsubstituted or N-protected analogs, potentially altering target binding affinity, as seen in structure-activity relationships (SAR) of related DPP-IV inhibitors where N-substitution patterns dramatically affected IC50 values from >10,000 nM down to 88 nM [2].

Quantitative Differentiation Guide: (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity: Defined (3R,4S) Absolute Configuration vs. Racemic Alternatives

The target compound possesses a defined (3R,4S) absolute configuration with two stereocenters, as confirmed by its standardized InChIKey and SMILES notation on PubChem [1]. In contrast, closely related intermediates such as ethyl 4-hydrazinylpiperidine-1-carboxylate (CAS 693287-94-4) and tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS 1196486-69-7) are either achiral at the 3-position or supplied as racemic mixtures. The patent CN-114853662-A explicitly teaches that chiral hydrazinylpiperidine derivatives are critical for preparing enantiopure ibrutinib intermediates, where racemic mixtures lead to costly chiral resolution steps and lower overall yields [2].

Chiral Intermediate Asymmetric Synthesis Stereochemistry

Vendor Purity Differentiation: Up to 99% Assay vs. Industry Standard 95%

Suppliers offer the target compound at varying purity grades, creating a 4 percentage point absolute range that can impact experimental reproducibility. Qiyuebio lists the compound at 99% purity , MolCore specifies NLT 98% (No Less Than 98%) , while AKSci supplies it at a minimum purity of 95% . These differences are significant for sensitive catalytic reactions or biological assays where trace impurities from hydrazine side reactions can poison catalysts or cause false-positive activity readouts.

Purity Quality Control Procurement

Lipophilicity Modulation: Impact of 3-Ethyl Substitution on Computed logP

The computed XLogP3 value for the target compound is 0.3 [1], reflecting the influence of the 3-ethyl substituent on the piperidine ring. For comparison, the des-ethyl analog methyl 4-hydrazinylpiperidine-1-carboxylate would be expected to have a lower logP due to reduced hydrophobic surface area. In the context of DPP-IV inhibitor SAR, Gupta et al. (2009) demonstrated that N-substitution patterns on the 4-hydrazino piperidine core alter both potency and selectivity, with the most potent compound (22e) achieving an IC50 of 88 nM [2]. This suggests that the 3-ethyl group in the target compound is not merely a spectator substituent but can modulate target engagement through steric and lipophilic effects.

Lipophilicity ADME Physicochemical Properties

Topological Polar Surface Area (TPSA): Favorable Window for CNS vs. Peripheral Target Profiling

The target compound has a computed Topological Polar Surface Area (TPSA) of 67.6 Ų [1]. This value falls within the generally accepted range for blood-brain barrier (BBB) penetration (typically <90 Ų), whereas bulkier N-protected analogs such as tert-butyl 4-hydrazinylpiperidine-1-carboxylate possess higher molecular weights and TPSA values (estimated >75 Ų due to the carbamate group), potentially limiting CNS exposure. This difference is relevant for neuroscience drug discovery programs selecting hydrazinylpiperidine scaffolds, where TPSA is a key predictor of CNS permeability.

TPSA CNS Drug Design Blood-Brain Barrier

Dual CAS Registry: 1263281-41-9 vs. 2165512-62-7 and Implications for Stereochemical Integrity

The target compound is listed under two distinct CAS numbers in supplier catalogs: 1263281-41-9 (commonly designated as the rel-(3R,4S) racemate) and 2165512-62-7 (designated as the single enantiomer (3R,4S) [1]. This dual registry reflects the commercial availability of both the racemic and enantiopure forms. Procurement of the incorrect CAS number can lead to stereochemical mismatches in asymmetric synthesis campaigns, a risk not present when ordering single-CAS hydrazinylpiperidine analogs such as ethyl 4-hydrazinylpiperidine-1-carboxylate (CAS 693287-94-4).

CAS Registry Stereochemistry Inventory Management

Topological Hydrogen Bond Donor/Acceptor Profile: Differentiating from N-Alkylated Analogs

The target compound possesses 2 hydrogen bond donors (both on the hydrazine moiety) and 4 hydrogen bond acceptors, as computed by PubChem [1]. In contrast, N-alkylated analogs such as 1-ethyl-4-hydrazinylpiperidine retain 3 hydrogen bond donors (piperidine N-H plus hydrazine NH2) but lose the carbamate acceptor, resulting in a different pharmacophoric profile. The presence of the methyl carbamate group in the target compound provides an additional H-bond acceptor that can participate in key binding interactions, as evidenced by the SAR of DPP-IV inhibitors where the N-substituent critically modulated enzyme inhibitory activity from micromolar to nanomolar potency [2].

H-Bond Donors Pharmacophore Medicinal Chemistry

Optimal Application Scenarios for (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate


Chiral Intermediate for Ibrutinib and Other BTK Inhibitor Synthesis

As evidenced by patent CN-114853662-A, chiral hydrazinylpiperidine derivatives are established intermediates for the synthesis of ibrutinib and related Bruton's tyrosine kinase (BTK) inhibitors [1]. The defined (3R,4S) stereochemistry of this compound provides the correct absolute configuration required for downstream piperidine ring formation in the ibrutinib scaffold, avoiding the need for chiral resolution. Researchers developing novel BTK inhibitors can directly utilize this intermediate to access enantiopure final compounds, as the stereochemical information is pre-installed and preserved through subsequent synthetic steps.

DPP-IV Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The N-substituted 4-hydrazino piperidine pharmacophore has been validated as a scaffold for potent DPP-IV inhibition, with compound 22e achieving an IC50 of 88 nM and demonstrating in vivo glucose-lowering efficacy in Zucker Diabetic Fatty rats [2]. The target compound, with its 3-ethyl substituent and methyl carbamate N-capping group, represents a novel substitution pattern within this pharmacophore class. Medicinal chemistry teams can employ this compound as a key intermediate for SAR exploration, systematically varying the hydrazine terminus to optimize potency and selectivity against related peptidases (DPP-8, DPP-9), building on the established selectivity profile of the 4-hydrazino piperidine series.

CNS-Penetrant Probe Development Leveraging Favorable TPSA Profile

With a computed TPSA of 67.6 Ų, the target compound falls within the favorable range for blood-brain barrier penetration (<90 Ų) [3]. This physicochemical property makes it a suitable intermediate for developing CNS-penetrant chemical probes targeting brain-expressed enzymes such as DPP-IV or other serine hydrolases. Neuroscience discovery programs can leverage this intermediate to construct focused libraries where CNS permeability is a prerequisite, differentiating it from bulkier Boc-protected hydrazinylpiperidine analogs that may exhibit poor brain exposure.

Asymmetric Catalysis and Chiral Ligand Synthesis

The two defined stereocenters (3R,4S) and the presence of both a basic hydrazine moiety and a carbamate group make this compound a versatile precursor for chiral ligand synthesis. The hydrazine terminus can be condensed with aldehydes or ketones to form chiral hydrazone ligands for transition metal catalysis, as demonstrated by related hydrazinylpiperidine chemistry [1]. The 3-ethyl substituent provides steric bulk near the coordination site, which can influence enantioselectivity in asymmetric transformations.

Quote Request

Request a Quote for (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.